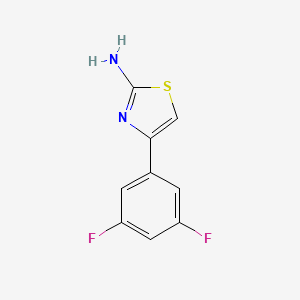

2-amino-4-(3,5-difluorophenyl)-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Corrosion Inhibition

Thiazol derivatives, akin to 4-(3,5-Difluorophenyl)thiazol-2-amine, have been investigated for their effectiveness as corrosion inhibitors. A study by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation to predict the corrosion inhibition performances of thiazole derivatives against iron metal corrosion. The analysis included quantum chemical parameters and interaction strength between metal surfaces and molecules, highlighting the potential of thiazole derivatives in corrosion inhibition applications (Kaya et al., 2016).

Antifungal and Plant-Growth Regulatory Activities

Liu, Dai, and Fang (2011) synthesized new thiazol-2-amine derivatives, including those with the difluorophenyl unit, to evaluate their antifungal and plant-growth-regulatory activities. The study confirmed the structures of these compounds and discussed their biological activities, demonstrating the potential of 4-(3,5-Difluorophenyl)thiazol-2-amine derivatives in agricultural applications (Liu et al., 2011).

Drug Discovery and Medicinal Chemistry

Research by Colella et al. (2018) detailed a synthetic protocol for preparing thiazoles with a bromodifluoromethyl group at the C4 position, which can be useful in drug discovery programs. This protocol allows for the introduction of functional groups that could enhance the biological relevance of compounds, including 4-(3,5-Difluorophenyl)thiazol-2-amine (Colella et al., 2018).

Molecular and Electronic Structure Analysis

A study by Kerru et al. (2019) performed experimental and theoretical investigations on the structure of a 1,3,4-thiadiazole derivative, demonstrating the utility of density functional theory (DFT) in understanding the molecular and electronic properties of thiazole derivatives. This research provides insights into the structure-activity relationships that can guide the design of new compounds with improved performance (Kerru et al., 2019).

Nanotechnology Applications

A study by Asela et al. (2017) explored the use of gold nanoparticles stabilized with a complex containing a thiazole derivative for drug transport. This novel system aims to improve the solubility and stability of thiazole-based drugs, demonstrating the potential of 4-(3,5-Difluorophenyl)thiazol-2-amine in nanomedicine and drug delivery systems (Asela et al., 2017).

作用機序

Target of Action

Thiazole derivatives, which include 4-(3,5-difluorophenyl)thiazol-2-amine, have been found to exhibit diverse biological activities, suggesting they interact with multiple targets .

Mode of Action

It is known that thiazole derivatives can interact with their targets, leading to various changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been associated with a range of biological activities, suggesting they may influence multiple pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

生化学分析

Biochemical Properties

The biochemical properties of 4-(3,5-Difluorophenyl)thiazol-2-amine are largely determined by its thiazole core . Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Given the biological activities of other thiazole derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

4-(3,5-difluorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2S/c10-6-1-5(2-7(11)3-6)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGBSHUJYGXFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2707448.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2707452.png)

![(5-bromopyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2707453.png)

![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2707454.png)

![5-[(3-fluorophenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2707457.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2707459.png)

![6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B2707462.png)

![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2707465.png)

![2-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2707466.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide](/img/structure/B2707471.png)